molecular formula C11H14O3 B14332035 Benzyl 2-methoxypropanoate CAS No. 111682-17-8

Benzyl 2-methoxypropanoate

Cat. No.: B14332035
CAS No.: 111682-17-8
M. Wt: 194.23 g/mol
InChI Key: IUOTWWDNELOZHC-UHFFFAOYSA-N
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Description

Benzyl 2-methoxypropanoate is an organic compound with the molecular formula C11H14O3. It is an ester derived from benzyl alcohol and 2-methoxypropanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a benzyl group attached to the ester functional group, which is further connected to a 2-methoxypropanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-methoxypropanoate can be synthesized through the esterification reaction between benzyl alcohol and 2-methoxypropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-methoxypropanoate undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The ester functional group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, 2-methoxypropanol.

    Substitution: Various substituted benzyl esters.

Scientific Research Applications

Benzyl 2-methoxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the fragrance industry for its pleasant aroma and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of benzyl 2-methoxypropanoate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release benzyl alcohol and 2-methoxypropanoic acid, which may exert their effects through different biochemical pathways. The benzyl group can interact with cellular receptors, while the methoxypropanoate moiety may influence metabolic processes.

Comparison with Similar Compounds

    Benzyl acetate: Another ester with a similar structure but with an acetate group instead of a methoxypropanoate group.

    Benzyl benzoate: An ester with a benzoate group, commonly used in the treatment of scabies and lice.

    Benzyl alcohol: The parent alcohol from which benzyl 2-methoxypropanoate is derived.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it a valuable compound in various applications.

Properties

CAS No.

111682-17-8

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

benzyl 2-methoxypropanoate

InChI

InChI=1S/C11H14O3/c1-9(13-2)11(12)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

IUOTWWDNELOZHC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)OC

Origin of Product

United States

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